molecular formula C12H11BrN2O2 B13695669 5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13695669
M. Wt: 295.13 g/mol
InChI Key: RCKOQXQDOIIFAR-UHFFFAOYSA-N
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Description

MFCD33022601, also known as MICROPOSIT MF CD-26 Developer, is a specialized chemical compound primarily used in the semiconductor industry. It is a metal ion-free developer designed to work effectively with various photoresist technologies, including g-/h-/i-line, KrF, and ArF. This compound is known for its high photospeed and improved processing latitude, making it a valuable asset in wafer fabrication processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD33022601 involves the synthesis of a tetramethylammonium hydroxide (TMAH) based developer. The process typically includes the following steps:

    Synthesis of TMAH: Tetramethylammonium hydroxide is synthesized through the reaction of tetramethylammonium chloride with a strong base such as sodium hydroxide.

    Purification: The resulting TMAH solution is purified to remove any metal ions and other impurities.

    Formulation: The purified TMAH is then formulated with other components to achieve the desired concentration and properties for the developer.

Industrial Production Methods

In industrial settings, the production of MFCD33022601 is carried out in large-scale reactors under controlled conditions to ensure consistency and quality. The process involves:

    Mixing: The raw materials are mixed in precise proportions.

    Reaction: The mixture undergoes a controlled reaction to form the developer.

    Purification and Filtration: The product is purified and filtered to remove any impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD33022601 primarily undergoes the following types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions, usually in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives.

    Reduction: Reduction typically results in the formation of reduced derivatives.

    Substitution: Substitution reactions can produce a wide range of substituted products, depending on the nucleophile used.

Scientific Research Applications

MFCD33022601 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD33022601 involves its interaction with photoresist materials. The compound works by selectively dissolving the exposed areas of the photoresist, allowing for the precise patterning of semiconductor wafers. The molecular targets include the photoactive compounds within the photoresist, and the pathways involved are primarily related to the dissolution and removal of these compounds under controlled conditions .

Comparison with Similar Compounds

Similar Compounds

    MF CD-26: Another TMAH-based developer with similar properties and applications.

    Shipley S1813: A photoresist developer used in similar applications but with different formulation and properties.

    AZ 400K: A potassium-based developer used in photolithography processes.

Uniqueness

MFCD33022601 stands out due to its metal ion-free formulation, which minimizes the risk of contamination in semiconductor processes. Its high photospeed and improved processing latitude also make it a preferred choice for advanced photoresist technologies .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

5-bromo-4-[2-(methoxymethyl)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O2/c1-17-7-8-4-2-3-5-9(8)11-12(13)15-10(6-16)14-11/h2-6H,7H2,1H3,(H,14,15)

InChI Key

RCKOQXQDOIIFAR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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